![molecular formula C11H15NO3 B8692567 TERT-BUTYL N-[1-(PROP-2-YNOYL)CYCLOPROPYL]CARBAMATE](/img/structure/B8692567.png)
TERT-BUTYL N-[1-(PROP-2-YNOYL)CYCLOPROPYL]CARBAMATE
Übersicht
Beschreibung
TERT-BUTYL N-[1-(PROP-2-YNOYL)CYCLOPROPYL]CARBAMATE is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL N-[1-(PROP-2-YNOYL)CYCLOPROPYL]CARBAMATE typically involves the reaction of cyclopropylamine with tert-butyl chloroformate in the presence of a base, followed by the addition of prop-2-ynoyl chloride . The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to 0°C
Base: Triethylamine or pyridine
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
TERT-BUTYL N-[1-(PROP-2-YNOYL)CYCLOPROPYL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Wissenschaftliche Forschungsanwendungen
TERT-BUTYL N-[1-(PROP-2-YNOYL)CYCLOPROPYL]CARBAMATE has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of TERT-BUTYL N-[1-(PROP-2-YNOYL)CYCLOPROPYL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
TERT-BUTYL N-[1-(PROP-2-YNOYL)CYCLOPROPYL]CARBAMATE is unique due to its cyclopropyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C11H15NO3 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
tert-butyl N-(1-prop-2-ynoylcyclopropyl)carbamate |
InChI |
InChI=1S/C11H15NO3/c1-5-8(13)11(6-7-11)12-9(14)15-10(2,3)4/h1H,6-7H2,2-4H3,(H,12,14) |
InChI-Schlüssel |
GYHJPTNPWDXBDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(=O)C#C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
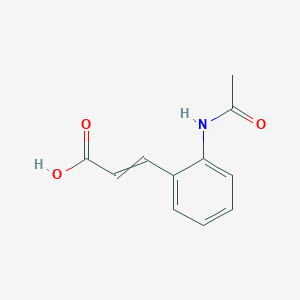
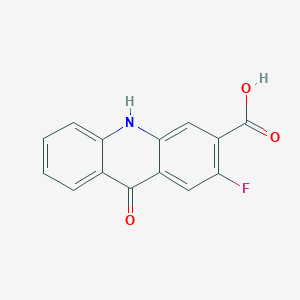
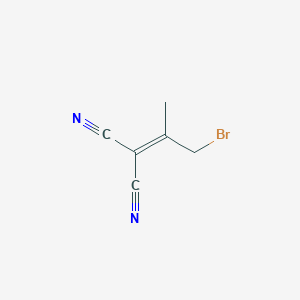
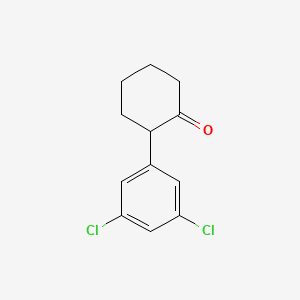
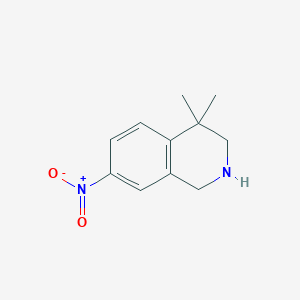
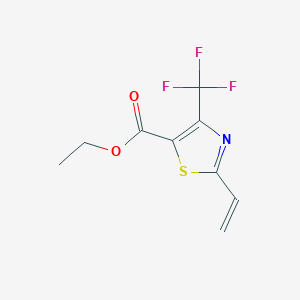

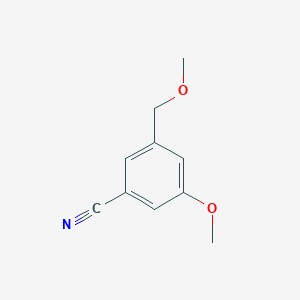
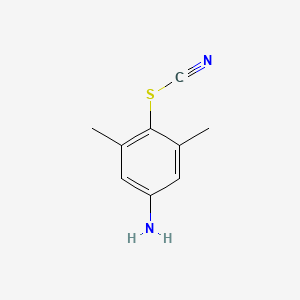
![N-methyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B8692559.png)
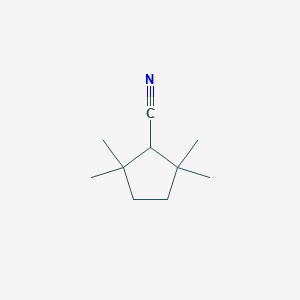
![[(3-Methyl-4-nitrophenyl)methyl]hydrazine](/img/structure/B8692572.png)
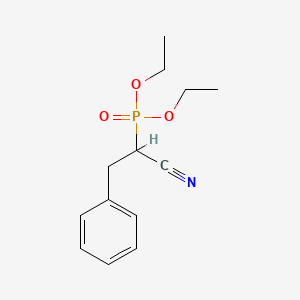
![4'-Bromo-3',4-dimethoxy-[1,1'-biphenyl]-2-amine](/img/structure/B8692580.png)
